Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines. Substitution reactions can result in various substituted thiazolopyrimidines .
Scientific Research Applications
Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in neuroprotection and anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it inhibits the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-6-methyl-4-phenyl-3,4-dihydropyrimidine-5-carboxylate
- Methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-A]pyrimidine-6-carboxylate
- Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-A]pyrimidine-6-carboxylate
Uniqueness
Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit inflammatory pathways makes it a promising candidate for drug development and other scientific applications .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-4-11-7(12)6(8(13)14-2)3-10-9(11)15-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWWUGYPYHDMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140304 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2-methyl-5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820740-38-2 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2-methyl-5-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820740-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2-methyl-5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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